molecular formula C15H14N4OS B11184094 N-{2-cyclopropyl-[1,2,4]triazolo[1,5-a]pyridin-8-yl}-2-(thiophen-2-yl)acetamide

N-{2-cyclopropyl-[1,2,4]triazolo[1,5-a]pyridin-8-yl}-2-(thiophen-2-yl)acetamide

Cat. No.: B11184094
M. Wt: 298.4 g/mol
InChI Key: QBYALOOMAPRMLY-UHFFFAOYSA-N
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Description

N-{2-cyclopropyl-[1,2,4]triazolo[1,5-a]pyridin-8-yl}-2-(thiophen-2-yl)acetamide is a heterocyclic compound that features a triazolopyridine core fused with a thiophene ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the use of enaminonitriles and benzohydrazides under microwave irradiation, which facilitates a transamidation mechanism followed by nucleophilic addition with nitrile and subsequent condensation . This method is catalyst-free and eco-friendly, yielding the target compound in good-to-excellent yields.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the scalability of the microwave-mediated synthesis suggests potential for industrial application, especially given its efficiency and broad substrate scope .

Chemical Reactions Analysis

Types of Reactions

N-{2-cyclopropyl-[1,2,4]triazolo[1,5-a]pyridin-8-yl}-2-(thiophen-2-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to introduce functional groups or modify existing ones.

    Reduction: Reduction reactions can be employed to alter the oxidation state of the compound, potentially modifying its biological activity.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce various functional groups onto the triazolopyridine or thiophene rings .

Mechanism of Action

The mechanism of action of N-{2-cyclopropyl-[1,2,4]triazolo[1,5-a]pyridin-8-yl}-2-(thiophen-2-yl)acetamide involves its interaction with specific molecular targets. For instance, as an inverse agonist for RORγt, it binds to the receptor and inhibits its activity, which can modulate immune responses . Similarly, its inhibition of JAK1 and JAK2 affects signaling pathways involved in inflammation and cell proliferation .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other triazolopyridine derivatives such as:

Uniqueness

N-{2-cyclopropyl-[1,2,4]triazolo[1,5-a]pyridin-8-yl}-2-(thiophen-2-yl)acetamide is unique due to its specific combination of the triazolopyridine and thiophene moieties, which confer distinct electronic and biological properties. This uniqueness makes it a valuable compound for both research and potential therapeutic applications .

Properties

Molecular Formula

C15H14N4OS

Molecular Weight

298.4 g/mol

IUPAC Name

N-(2-cyclopropyl-[1,2,4]triazolo[1,5-a]pyridin-8-yl)-2-thiophen-2-ylacetamide

InChI

InChI=1S/C15H14N4OS/c20-13(9-11-3-2-8-21-11)16-12-4-1-7-19-15(12)17-14(18-19)10-5-6-10/h1-4,7-8,10H,5-6,9H2,(H,16,20)

InChI Key

QBYALOOMAPRMLY-UHFFFAOYSA-N

Canonical SMILES

C1CC1C2=NN3C=CC=C(C3=N2)NC(=O)CC4=CC=CS4

Origin of Product

United States

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